
Cyanamide, chloro(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanamide, chloro(1,1-dimethylethyl)- is an organic compound with a unique structure that includes a nitrogen-carbon-nitrogen (NCN) connectivity. This compound is part of the cyanamide family, which is known for its diverse chemical reactivity and applications in various fields. The presence of the chloro and tert-butyl groups in its structure makes it a valuable intermediate in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Cyanamide, chloro(1,1-dimethylethyl)- can be synthesized through various methods. One common approach involves the reaction of isothiocyanates with nucleophiles followed by desulfurization. This method is efficient and can be carried out under mild reaction conditions, typically at room temperature . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates to yield the desired cyanamide derivatives .
Industrial Production Methods
In industrial settings, the production of cyanamide, chloro(1,1-dimethylethyl)- often involves large-scale reactions using readily available starting materials. The process typically includes the use of metal catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
Cyanamide, chloro(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide, zinc cyanide, and various metal catalysts . The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitriles, while substitution reactions can produce a variety of substituted cyanamides.
科学研究应用
Cyanamide, chloro(1,1-dimethylethyl)- has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用机制
The mechanism of action of cyanamide, chloro(1,1-dimethylethyl)- involves its reactivity with nucleophiles and electrophiles. The compound’s unique NCN connectivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Cyanamide, chloro(1,1-dimethylethyl)- can be compared with other cyanamide derivatives, such as:
Unsubstituted cyanamide (NH2CN): Known for its use as a fertilizer and in the production of other chemicals.
Calcium cyanamide (CaNCN): Used as a fertilizer and a source of ammonia and nitric acid.
Substituted organic cyanamides (RNHCN or RR’NCN): These compounds have diverse applications in synthetic chemistry and industrial processes.
The uniqueness of cyanamide, chloro(1,1-dimethylethyl)- lies in its specific structure, which imparts distinct reactivity and applications compared to other cyanamide derivatives.
属性
CAS 编号 |
502143-99-9 |
|---|---|
分子式 |
C5H9ClN2 |
分子量 |
132.59 g/mol |
IUPAC 名称 |
tert-butyl(chloro)cyanamide |
InChI |
InChI=1S/C5H9ClN2/c1-5(2,3)8(6)4-7/h1-3H3 |
InChI 键 |
COFGNZQYODCPSM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N(C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
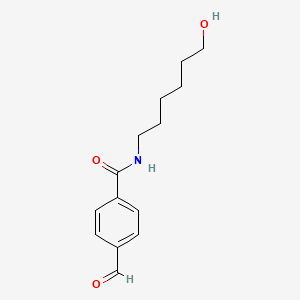
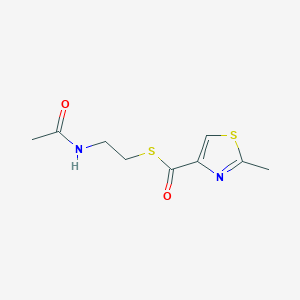


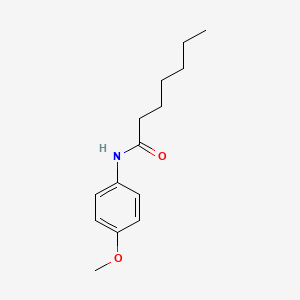
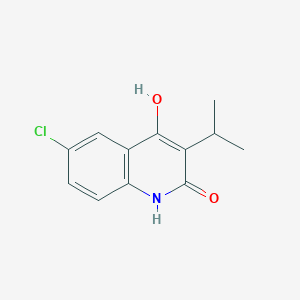
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
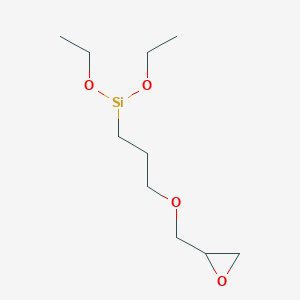
![3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid](/img/structure/B14243880.png)
